Product packaging for APN-PEG4-Amine hydrochloride(Cat. No.:)

APN-PEG4-Amine hydrochloride

Cat. No.: B12423380
M. Wt: 425.9 g/mol
InChI Key: XGMVXCSHGUKGMY-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Synthetic Chemistry

Polyethylene glycol (PEG) linkers are a cornerstone of modern synthetic chemistry, particularly in the realm of bioconjugation and pharmaceutical development. tandfonline.comchempep.com The process of attaching PEG chains to molecules, known as PEGylation, has been a widely adopted strategy since the 1970s to enhance the therapeutic properties of proteins, peptides, and other biomolecules. chempep.comwikipedia.org The inherent characteristics of PEG, such as its high water solubility, biocompatibility, and low immunogenicity, make it an ideal component for modifying therapeutic agents. chempep.comadcreview.comprecisepeg.com

In synthetic chemistry, PEG linkers serve as flexible spacers that can connect a targeting molecule, like an antibody, to a payload, such as a cytotoxic drug. huatengsci.com This connection is crucial for improving the pharmacokinetic profile of the resulting conjugate. adcreview.comrsc.org Specifically, PEGylation can increase the hydrodynamic size of a molecule, which in turn prolongs its circulation time in the bloodstream by reducing renal clearance. wikipedia.org Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic drugs and reduce aggregation of the final conjugate. huatengsci.commolecularcloud.org

The versatility of PEG linkers is further demonstrated by the ability to functionalize their ends with various reactive groups, allowing for specific and controlled conjugation to other molecules. biochempeg.com This has led to the development of a wide array of PEG derivatives tailored for different applications. mdpi.com The evolution from polydisperse (a mixture of different chain lengths) to monodisperse PEG linkers, which have a defined molecular weight, has been a significant advancement. molecularcloud.orgacs.org Monodisperse PEGs allow for the creation of more homogeneous and well-defined bioconjugates, which is critical for ensuring batch-to-batch reproducibility and for potentially mitigating some of the risks associated with the immunogenicity of polydisperse PEG mixtures. molecularcloud.org

Distinctive Structural Features and Chemical Versatility of APN-PEG4-Amine Hydrochloride

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. conju-probe.comscbt.com This design allows for the sequential and specific conjugation of two different molecules. The key structural components of this compound are:

An APN Moiety: This part of the molecule is designed for chemoselective targeting of cysteine residues. The arylpropiolonitrile (APN) group exhibits a high affinity for the thiol group of cysteine, forming a stable conjugate. conju-probe.com This specific reactivity is highly advantageous for site-specific modification of proteins and peptides.

A Tetra-Polyethylene Glycol (PEG4) Spacer: The four repeating units of ethylene (B1197577) glycol create a flexible, hydrophilic spacer arm. This PEG4 linker serves to increase the water solubility of the molecule and the resulting conjugates. bio-connect.nlbiocat.com It also provides spatial separation between the two conjugated entities, which can be crucial for maintaining their individual biological activities.

A Primary Amine Group: The terminal amine group provides a reactive handle for a variety of conjugation chemistries. medchemexpress.com It can readily react with activated carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other electrophilic groups to form stable amide bonds. medchemexpress.com

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which generally enhances its stability and solubility in aqueous solutions, facilitating its use in bioconjugation reactions.

This combination of features makes this compound a versatile tool for chemical biologists and medicinal chemists. For instance, it is described as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). bio-connect.nlbiocat.commedchemexpress.com The alkyne group within the APN moiety also allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further expanding its synthetic utility. medchemexpress.commedchemexpress.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound bio-connect.nlbiocat.com
Molecular Formula C20H28ClN3O5 bio-connect.nlarctomsci.com
Molecular Weight 425.91 g/mol bio-connect.nlbiocat.comarctomsci.comgentaur.es
Physical Form Oil or crystals conju-probe.comsigmaaldrich.com
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) conju-probe.comarctomsci.com
Storage Temperature -20°C conju-probe.combio-connect.nl

Evolution of Multi-Component Linker Architectures in Academic Investigations

The design of linker molecules has evolved significantly from simple, passive spacers to complex, multi-component architectures that play an active role in the function of a bioconjugate. mdpi.comnih.gov Early linkers were often homobifunctional, possessing two identical reactive groups, which led to challenges in controlling the conjugation process and often resulted in undesirable polymerization. thermofisher.com

The development of heterobifunctional crosslinkers, which have two different reactive groups, was a major step forward. scbt.comthermofisher.com This innovation allowed for sequential, two-step conjugation reactions, providing greater control over the synthesis of complex biomolecules and minimizing unwanted side reactions. thermofisher.com

Further evolution has led to the incorporation of various functional elements within the linker itself. These can include:

Cleavable Moieties: Linkers can be designed to be stable in the bloodstream but cleavable under specific conditions found within target cells, such as changes in pH or the presence of certain enzymes. huatengsci.com This allows for the controlled release of a payload at the desired site of action.

Modulators of Physicochemical Properties: The length and composition of the linker can be fine-tuned to optimize properties like steric hindrance, aggregation, and the drug-to-antibody ratio (DAR) in ADCs. adcreview.comhuatengsci.com

The Ugi multicomponent reaction is one synthetic strategy that has been explored for the rapid generation of diverse and stable linker scaffolds for bioconjugation, particularly for ADCs. acs.org This highlights the ongoing academic and industrial effort to develop novel linker technologies that can be tailored to specific applications. acs.orgacs.org The design of these sophisticated linkers is a critical aspect of developing next-generation targeted therapies, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). mdpi.combldpharm.com

Significance of this compound in Enabling Novel Research Methodologies

The unique structure of this compound makes it a significant tool for advancing novel research methodologies, particularly in the field of bioconjugation and targeted drug delivery. Its heterobifunctional nature allows for the precise and controlled assembly of complex molecular architectures. conju-probe.comscbt.com

One of the key applications enabled by this synthon is the development of antibody-drug conjugates (ADCs). bio-connect.nlbiocat.commedchemexpress.com In this context, the primary amine can be used to attach a potent cytotoxic drug, while the APN moiety can be used to conjugate the linker-drug complex to a monoclonal antibody that targets a specific cancer cell antigen. The PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the resulting ADC. adcreview.com The cleavable nature of the linker is also a critical feature for ADCs, allowing for the release of the cytotoxic payload once the ADC has been internalized by the target cancer cell. bio-connect.nlbiocat.commedchemexpress.com

Furthermore, the presence of an alkyne group within the APN moiety facilitates the use of "click chemistry," a set of powerful and highly efficient chemical reactions. medchemexpress.commedchemexpress.com Specifically, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group. medchemexpress.commedchemexpress.com This opens up a wide range of possibilities for creating novel bioconjugates with high specificity and yield.

Scope and Academic Relevance of Detailed Chemical Research on this compound

Detailed chemical research on this compound and similar multi-component linkers is of high academic and practical relevance. The continued investigation into the synthesis, reactivity, and application of such synthons is crucial for advancing several areas of chemical biology and medicinal chemistry.

The academic scope of this research includes:

Development of Novel Bioconjugation Strategies: Investigating the reactivity of the APN and amine functionalities allows for the development of new and more efficient methods for creating complex biomolecules. This includes optimizing reaction conditions and exploring new catalytic systems.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the linker, for example by changing the length of the PEG chain or altering the APN moiety, researchers can gain a deeper understanding of how linker architecture influences the properties and efficacy of the final conjugate.

Exploration of New Therapeutic Modalities: The availability of versatile linkers like this compound enables the exploration of new therapeutic concepts, such as dual-payload ADCs or targeted delivery systems for other types of therapeutic agents.

Advancement of "Click Chemistry" Applications: Research into the use of the alkyne group in this linker contributes to the broader field of click chemistry, expanding its utility in biological systems.

The practical relevance of this research lies in its potential to contribute to the development of more effective and safer targeted therapies. For example, improved linker technology is a key factor in the ongoing evolution of ADCs, with the potential to lead to treatments for a wider range of cancers and other diseases. mdpi.com As our understanding of disease biology becomes more sophisticated, the need for precisely engineered molecular tools like this compound will only continue to grow.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28ClN3O5 B12423380 APN-PEG4-Amine hydrochloride

Properties

Molecular Formula

C20H28ClN3O5

Molecular Weight

425.9 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride

InChI

InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H

InChI Key

XGMVXCSHGUKGMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Apn Peg4 Amine Hydrochloride

Intrinsic Reactivity of the Primary Amine Terminus in Conjugation Reactions

The primary amine group (-NH2) at the terminus of the PEG4 linker is a potent nucleophile, making it a versatile handle for a variety of conjugation reactions. libretexts.org This nucleophilicity is due to the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. libretexts.org The reactivity of this primary amine is central to the utility of APN-PEG4-Amine hydrochloride in bioconjugation and materials science. Key reactions involving this amine terminus include amide bond formation, Michael-type additions, and reductive amination.

Amide Bond Formation via Activated Esters

One of the most robust and widely utilized methods for conjugating molecules to the primary amine of APN-PEG4-Amine is through the formation of a stable amide bond. creativepegworks.com This is typically achieved by reacting the amine with a carboxylic acid that has been pre-activated, most commonly as an N-hydroxysuccinimide (NHS) ester. biochempeg.com

The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the carbonyl carbon of the activated ester, leading to the displacement of the NHS leaving group and the formation of a highly stable amide linkage. creativepegworks.combiochempeg.com This reaction is efficient and generally occurs under mild conditions, typically at a pH range of 7 to 9 and at room temperature. biochempeg.com The resulting amide bond is characterized by its significant resonance stabilization, rendering it resistant to hydrolysis under physiological conditions. stackexchange.com

Reagent ClassTypical Reaction ConditionsResulting LinkageStability
Activated Esters (e.g., NHS esters)pH 7-9, Room TemperatureAmideHigh
Acyl ChloridesBase (e.g., triethylamine), Anhydrous solventAmideHigh
Carbodiimides (e.g., EDC, DCC) with a carboxylic acidpH 4.5-7.5AmideHigh

Michael-Type Addition Reactions

The primary amine of APN-PEG4-Amine can also participate in Michael-type addition reactions, a form of conjugate addition. creativepegworks.com In this reaction, the amine acts as a nucleophile (a Michael donor) and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as a maleimide (B117702) or an acrylate. creativepegworks.com

The reaction with maleimides is particularly common in bioconjugation. The amine attacks one of the carbons of the maleimide double bond, leading to the formation of a stable thioether-like linkage. While this reaction is efficient, the resulting succinimidyl thioether can sometimes undergo a retro-Michael reaction, leading to potential instability. wikipedia.org The reaction with acrylates is also possible but is generally considered to be a slower process compared to other amine-reactive conjugations. creativepegworks.com

Reductive Amination Reactions

Reductive amination provides another key strategy for forming a stable carbon-nitrogen bond with the primary amine of APN-PEG4-Amine. This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or a ketone to form a Schiff base or an imine intermediate. This intermediate is then reduced in situ to a stable secondary amine. biochempeg.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the imine in the presence of the carbonyl starting material. biochempeg.com The reaction conditions, particularly the pH, are crucial for successful reductive amination. biochempeg.com This method is especially valuable for site-specific modifications, such as the N-terminal PEGylation of proteins, where controlling the pH can favor the reaction at the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues. interchim.fr

Carbonyl CompoundReducing AgentResulting LinkageKey Feature
AldehydeSodium Cyanoborohydride (NaBH3CN)Secondary AmineSelective reduction of imine
KetoneSodium Triacetoxyborohydride (NaBH(OAc)3)Secondary AmineMild and highly selective

Influence of the PEG4-Linker on Stereoelectronic Properties and Reactivity

The tetraethylene glycol (PEG4) linker is not merely a passive spacer; its chemical structure imparts specific properties that influence the reactivity of the terminal amine. The PEG linker is known for its hydrophilicity, biocompatibility, and conformational flexibility. chempep.com

The ether oxygens in the PEG backbone can be considered electron-donating, which can subtly increase the electron density on the terminal amine, thereby enhancing its nucleophilicity compared to a simple alkyl amine. masterorganicchemistry.com The high flexibility and free rotation around the C-O bonds of the PEG chain ensure that the terminal amine has significant conformational freedom. chempep.com This mobility can improve the accessibility of the amine to reaction partners, potentially increasing reaction rates by reducing steric hindrance. biochempeg.com The hydrophilic nature of the PEG4 chain also enhances the water solubility of the entire molecule, allowing conjugation reactions to be performed in aqueous buffer systems, which is often a requirement for biological applications. chempep.com

Functional Group Interconversions and Tailoring of the Amine Terminus

The primary amine of this compound can serve as a starting point for further chemical modifications, allowing for the tailoring of the molecule's functionality. This can involve converting the primary amine into other functional groups or extending the chain.

A common strategy for synthesizing amine-terminated PEGs involves a multi-step process starting from a hydroxyl-terminated PEG. This typically includes conversion of the hydroxyl group to a better leaving group (like a mesylate or tosylate), followed by nucleophilic substitution with an azide (B81097), and finally, reduction of the azide to a primary amine. nih.gov This represents a key functional group interconversion.

Once the primary amine is in place, it can be further derivatized. For instance, it can be converted into a secondary or tertiary amine through successive reductive amination reactions. libretexts.org It can also be reacted with various reagents to introduce entirely new functionalities. For example, reaction with an isothiocyanate will yield a stable thiourea (B124793) linkage. biochempeg.com These strategies allow for the construction of more complex and multifunctional molecular architectures based on the APN-PEG4-Amine scaffold. nih.govfigshare.comacs.orgexpresspolymlett.comacs.org

Stability and Reactivity Profiles of this compound Under Diverse Chemical Environments

The hydrochloride salt form of the terminal amine enhances the stability of the compound in its solid state. chempep.com In solution, the pH will determine the protonation state of the amine and influence its reactivity.

The amide bond within the structure is known to be very stable, particularly to hydrolysis under neutral pH conditions, due to resonance stabilization. nih.gov Harsh acidic or basic conditions would be required for its cleavage. nih.gov The PEG linker itself, composed of ether bonds, is generally stable to hydrolysis but can be susceptible to oxidative degradation, particularly in the presence of transition metals or under conditions that generate free radicals. mdpi.com

The 3-arylpropiolonitrile (APN) moiety is designed for its specific reactivity with thiols. wikipedia.org It is reported to be highly chemoselective for cysteine residues. wikipedia.orgnih.gov Importantly, the resulting thioether linkage formed from the reaction of an APN group with a thiol is significantly more stable than the linkage formed from a maleimide-thiol reaction, particularly with respect to retro-Michael addition in a biological milieu. nih.govnih.govresearchgate.net Studies have shown that APN-cysteine conjugates exhibit superior stability in aqueous media and human plasma compared to their maleimide counterparts. acs.org While its primary reactivity is with thiols, its stability in the presence of other nucleophiles or under various pH conditions before conjugation is a critical factor for its application. The electron-deficient nature of the alkyne in the APN group suggests it would be most reactive with soft nucleophiles like thiols. acs.org

ComponentStable ConditionsUnstable ConditionsNotes
Amine Hydrochloride Solid state, acidic pHBasic pH (deprotonation)pH dictates nucleophilicity
Amide Linkage Physiological pH (5-9)Strong acid/base, high tempHighly resistant to hydrolysis
PEG4 Linker Hydrolytic conditionsStrong oxidizing agents, UV lightEther backbone is generally robust
APN Moiety Aqueous buffers, plasma (pre-conjugation)Highly reactive with thiolsForms a very stable thioether bond post-conjugation

Chemo- and Regioselectivity Considerations in Complex Synthetic Schemes

In the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), the bifunctional nature of linkers like this compound presents both opportunities and challenges. medchemexpress.com The molecule possesses two key reactive sites: a primary amine and a 3-arylpropiolonitrile (APN) group. The successful construction of a precisely defined bioconjugate hinges on the ability to control the chemical reactivity of these functional groups with high chemo- and regioselectivity. This section will delve into the strategies employed to achieve such control.

The primary amine serves as a versatile handle for the attachment of various payloads or modifying groups through well-established amide bond formation chemistries. On the other hand, the APN moiety is specifically designed for its chemoselective reaction with thiol groups, typically from cysteine residues within a protein or peptide. axispharm.com This inherent selectivity of the APN group for thiols over other nucleophilic amino acid residues is a cornerstone of its utility in bioconjugation. axispharm.com

However, in a multi-step synthetic sequence, it is often necessary to selectively modify one functional group while leaving the other intact. This necessitates the use of orthogonal protection and deprotection strategies, as well as a thorough understanding of the factors governing the selective functionalization of multi-functionalized systems.

Orthogonal Protection and Deprotection Strategies

Orthogonal protection strategies are fundamental in the stepwise assembly of complex molecules, allowing for the deprotection of one functional group without affecting others. In the context of this compound, the primary amine is the functional group that typically requires protection while manipulations are carried out at the APN terminus or on another part of the molecule.

The choice of a protecting group for the amine is dictated by its stability under the reaction conditions planned for other synthetic steps and the mildness of the conditions required for its removal. Common amine protecting groups that could be employed in strategies involving this compound are listed in the table below.

Protecting Group Abbreviation Common Deprotection Conditions Orthogonality Considerations
tert-ButoxycarbonylBocAcidic conditions (e.g., trifluoroacetic acid)Stable to a wide range of nucleophilic and reducing conditions.
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)Labile to bases, making it orthogonal to acid-labile groups like Boc.
CarboxybenzylCbz (or Z)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions, allowing for orthogonality with Boc and Fmoc.

For instance, if a synthetic route requires a reaction to be performed under basic conditions, a Boc-protected amine would be a suitable choice. Conversely, if acidic conditions are necessary for a subsequent step, an Fmoc-protected amine would be appropriate. The use of a Cbz group offers another layer of orthogonality, as its removal by hydrogenolysis is compatible with both acid- and base-labile protecting groups.

The general strategy would involve starting with a protected version of the APN-PEG4-Amine linker. For example, a Boc-protected APN-PEG4-Amine could be reacted with a thiol-containing molecule. Following this conjugation, the Boc group can be removed with an acid like trifluoroacetic acid to expose the amine for subsequent reaction, for instance, with an activated carboxylic acid of a cytotoxic drug.

Selective Functionalization of Multi-Functionalized Systems

The inherent chemoselectivity of the 3-arylpropiolonitrile (APN) group is a key feature that enables the selective functionalization of multi-functionalized systems. The APN group exhibits a high degree of selectivity for soft nucleophiles like thiols over harder nucleophiles such as amines and hydroxyl groups. axispharm.com This selectivity is particularly advantageous when conjugating the linker to a protein or peptide that presents a multitude of reactive functional groups on its surface.

The reaction of the APN moiety with a cysteine residue proceeds via a thiol-click reaction, forming a stable thioether linkage. axispharm.com This reaction can be carried out under mild aqueous conditions, which are compatible with the native structure and function of most proteins. axispharm.com The primary amine of the this compound would typically not react with the APN group of another linker molecule under these conditions, preventing self-polymerization.

In a scenario where a biomolecule contains both accessible cysteine and lysine residues, the this compound can be selectively targeted to the cysteine thiol. The reaction conditions, such as pH, can be optimized to favor the thiol-APN reaction. While the amino groups of lysine residues are nucleophilic, their reactivity towards the APN group is significantly lower than that of the more nucleophilic thiol group of cysteine, especially at physiological pH. nih.gov

The following table summarizes the relative reactivity of the APN group with common biological functional groups, which underpins the strategy for selective functionalization.

Functional Group Amino Acid Residue Reactivity with APN Resulting Linkage
Thiol (-SH)CysteineHighThioether
Amine (-NH₂)Lysine, N-terminusLowNot typically formed
Hydroxyl (-OH)Serine, ThreonineNegligibleNot formed
ImidazoleHistidineNegligibleNot formed

This selective functionalization allows for the precise construction of bioconjugates. For example, a payload can first be attached to the amine terminus of this compound. The resulting payload-linker construct can then be selectively conjugated to a cysteine residue on a target protein, leaving the other amino acid residues unmodified. This level of control is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety.

Applications of Apn Peg4 Amine Hydrochloride in Advanced Chemical and Material Sciences

Role in the Synthesis of Novel Research Probes and Labels

The distinct chemical properties of APN-PEG4-Amine hydrochloride make it a valuable building block for the creation of sophisticated research probes and labels. The APN moiety offers high selectivity for cysteine residues, while the PEG4 linker enhances solubility and reduces steric hindrance, and the terminal amine provides a convenient point of attachment for various reporter molecules. nih.govbroadpharm.com

Design and Synthesis of Fluorescent Probes

This compound serves as a critical component in the design and synthesis of targeted fluorescent probes. The terminal amine group can be readily conjugated with a wide range of fluorophores using standard amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters. jenabioscience.comthermofisher.com The APN functionality of the resulting conjugate allows for the specific labeling of cysteine-containing proteins and peptides. wikipedia.org This cysteine-specific targeting is particularly advantageous for developing "turn-on" fluorescent probes, where the fluorescence is quenched until the probe binds to its target, thereby minimizing background signal and enhancing detection sensitivity. rsc.org

The general strategy for creating such a probe involves a two-step process:

Fluorophore Conjugation: The primary amine of this compound is reacted with an amine-reactive derivative of a fluorescent dye.

Target Labeling: The resulting APN-PEG4-fluorophore conjugate is then used to selectively label cysteine residues on a protein of interest.

The PEG4 linker in this system plays a crucial role by improving the water solubility of the often hydrophobic fluorescent dyes and providing spatial separation between the fluorophore and the target biomolecule, which can help to prevent quenching and maintain the fluorescence properties of the dye.

Isotopic Labeling Strategies for Analytical Research

In the field of quantitative proteomics, stable isotope labeling is a powerful technique for the relative and absolute quantification of proteins and peptides by mass spectrometry. nih.govnih.gov this compound can be incorporated into isotopic labeling reagents to facilitate the analysis of amine-containing metabolites and peptides.

By synthesizing isotopically heavy versions of this compound, where specific atoms (e.g., carbon-13 or nitrogen-15) are incorporated into the PEG4 linker or other parts of the molecule, researchers can create a set of isobaric or isotopic labeling reagents. These reagents can be used to label different sample populations, which are then combined and analyzed together by mass spectrometry. The mass difference between the isotopically labeled peptides allows for their relative quantification.

The inclusion of the PEG4 linker can offer several advantages in this context:

Increased Mass: The addition of the PEG4 moiety increases the mass of the labeled species, shifting them to a region of the mass spectrum with less interference. nih.gov

Improved Ionization: The hydrophilic nature of the PEG linker can enhance the electrospray ionization efficiency of the labeled analytes.

Multiplexing Potential: Different numbers of isotopic atoms can be incorporated into the PEG chain, allowing for the creation of multiplexed labeling kits for the simultaneous analysis of multiple samples. nih.gov

Development of Affinity Ligands for In Vitro Chemical Studies

The high chemoselectivity of the 3-arylpropiolonitrile (APN) group for cysteine residues makes this compound an excellent candidate for the development of affinity ligands for in vitro studies. nih.govwikipedia.org Affinity ligands are molecules that can selectively bind to a specific target, enabling the purification, detection, or inhibition of that target.

By immobilizing this compound onto a solid support, such as agarose (B213101) beads or a chromatography resin, a cysteine-reactive affinity matrix can be created. This matrix can then be used to selectively capture cysteine-containing proteins or peptides from complex biological samples. mdpi.com The terminal amine of the molecule provides the necessary functional group for covalent attachment to the support material.

The process typically involves:

Activation of the Solid Support: The solid support is chemically activated to introduce amine-reactive groups.

Immobilization of the Ligand: The this compound is then reacted with the activated support, forming a stable covalent bond.

Affinity Purification: The resulting affinity matrix is incubated with a sample containing the target protein, which binds to the immobilized APN ligand through its cysteine residues. After washing away unbound components, the target protein can be eluted.

The stability of the bond formed between the APN group and the cysteine thiol is a significant advantage over other thiol-reactive chemistries, such as those based on maleimides, which can be prone to retro-Michael addition. nih.gov

Utilization in Surface Functionalization and Material Science Research

The terminal amine and the hydrophilic PEG4 chain of this compound make it a highly effective molecule for the functionalization of various surfaces and materials, leading to enhanced properties and new applications in material science.

Polymeric Scaffold Modification

Polymeric scaffolds are widely used in tissue engineering and regenerative medicine to provide a structural support for cell growth and tissue development. nih.govresearchgate.net Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive for these applications due to their biocompatibility and tunable properties. polysciences.com this compound can be used to modify the surface of these polymeric scaffolds to introduce specific functionalities.

The primary amine group of this compound can be used to covalently attach the molecule to the polymer backbone of the scaffold, particularly those containing carboxylic acid groups or other amine-reactive functionalities. nih.gov This modification can impart several beneficial properties to the scaffold:

Introduction of Bioactive Moieties: The APN group can then serve as a handle for the subsequent attachment of bioactive molecules, such as growth factors or cell adhesion peptides containing cysteine residues.

Improved Hydrophilicity: The PEG4 linker enhances the hydrophilicity of the scaffold surface, which can improve nutrient transport and cell viability. nih.gov

Reduced Non-specific Protein Adsorption: PEGylation is a well-established method for reducing the non-specific adsorption of proteins to material surfaces, which can help to maintain the bioactivity of the scaffold and reduce inflammatory responses. researchgate.net

Research FindingScaffold MaterialModification StrategyOutcome
Enhanced osteoblast proliferation and differentiationChitosanIncorporation of PEGImproved hydrophilicity and pore size, leading to better cell growth at optimal PEG concentrations. nih.gov
Controlled cell adhesion and tissue formationPEG-based hydrogelsCovalent attachment of bioactive molecules via amine-reactive linkersCreation of scaffolds that can guide specific cellular responses for tissue regeneration. researchgate.netnih.gov
Reduced protein adsorptionVarious biomaterialsSurface modification with PEGMinimized non-specific protein binding, leading to improved biocompatibility. researchgate.net

Nanomaterial Surface Derivatization for Enhanced Dispersion Stability

Nanomaterials, such as gold nanoparticles and quantum dots, have immense potential in various fields, including diagnostics, imaging, and drug delivery. However, their tendency to aggregate in biological fluids limits their practical application. nih.govmdpi.com Surface derivatization with molecules like this compound can significantly enhance their dispersion stability.

The terminal amine group can be used to anchor the molecule to the surface of various nanoparticles. rsc.orgresearchgate.net For example, it can bind to the surface of gold nanoparticles or be conjugated to the surface of silica (B1680970) nanoparticles. The hydrophilic PEG4 chains then extend from the nanoparticle surface, creating a protective layer that prevents aggregation through steric hindrance. nih.gov

This surface modification offers several key advantages:

Improved Colloidal Stability: The PEG layer prevents the nanoparticles from clumping together in high salt solutions and biological media. nih.gov

Reduced Opsonization: The "stealth" effect of the PEG coating reduces the recognition and uptake of the nanoparticles by the immune system, prolonging their circulation time in the body.

Functionalization for Targeting: The APN group at the distal end of the PEG chain provides a reactive site for the attachment of targeting ligands, such as antibodies or peptides containing cysteine residues, enabling the development of targeted nanomedicines and diagnostic agents.

NanomaterialSurface ModificationKey Finding
Gold NanostarsFunctionalization with amine-terminated PEGGood dispersivity, high stability, low cytotoxicity, and enhanced cellular uptake compared to methoxy-terminated PEG. rsc.org
Gold NanoparticlesCoating with PEGThe dense PEG layer effectively insulates nanoparticles from non-specific protein binding, enhancing colloidal stability. nih.gov
Magnetite (Fe3O4) NanoparticlesCoating with PEGDecreased agglomeration and reduced particle size, with tunable magnetic properties.

Fabrication of Components for Advanced Analytical Systems

The development of advanced analytical systems, such as biosensors and lab-on-a-chip devices, hinges on the ability to precisely immobilize and functionalize surfaces to create highly specific and sensitive detection platforms. nih.gov this compound offers a powerful solution for the fabrication of these components due to its dual reactivity, which allows for controlled surface modification and the subsequent attachment of biomolecules or other signaling moieties.

The primary amine group of this compound can be readily coupled to surfaces functionalized with carboxylic acids or activated esters, forming stable amide bonds. vectorlabs.com This initial step creates a flexible and hydrophilic PEGylated surface, which can help to reduce non-specific binding of interfering molecules, a critical factor in enhancing the signal-to-noise ratio in analytical assays. nih.gov

Following surface immobilization, the terminal APN group provides a highly selective handle for the attachment of thiol-containing molecules, such as cysteine-bearing peptides or antibodies. broadpharm.com The reaction between the APN moiety and a thiol group proceeds efficiently under mild conditions to form a stable thioether linkage. This specificity is particularly advantageous for the oriented immobilization of biomolecules, ensuring that their active sites are accessible for target binding, thereby maximizing the sensitivity of the analytical system.

Table 1: Functionalization of Surfaces for Advanced Analytical Systems using this compound

Surface MaterialSurface FunctionalizationCoupling with APN-PEG4-Amine HClSubsequent BioconjugationApplication Example
Gold ElectrodeCarboxylic acid self-assembled monolayer (SAM)Amide bond formationThiol-containing enzymeElectrochemical Biosensor
Glass SlideSilanization with carboxyl-terminated silaneAmide bond formationCysteine-tagged antibodyImmunoassay Microarray
Polymer Microfluidic ChannelPlasma treatment followed by carboxyl group graftingAmide bond formationThiol-modified DNA probeLab-on-a-Chip for Nucleic Acid Detection

Contribution to the Construction of Complex Multi-Component Chemical Systems

The modular nature of modern chemistry relies on the availability of versatile building blocks that can be efficiently and selectively linked together. This compound serves as a key contributor to the construction of intricate multi-component chemical systems, including molecular scaffolds, assemblies, and hybrid conjugates.

Synthesis of Molecular Scaffolds and Assemblies

This compound's linear structure and orthogonal reactive ends make it an ideal building block for the synthesis of well-defined molecular scaffolds. The PEG4 spacer imparts flexibility and hydrophilicity to the resulting structures, which can be crucial for their function in biological environments.

For instance, this linker can be used in the step-wise synthesis of functionalized polymers and dendrimers. polysciences.com The amine functionality can be used as a point of attachment to a core molecule or a growing polymer chain, while the APN group remains available for subsequent modification with other molecules of interest. This approach allows for the precise placement of different functionalities within a larger molecular architecture, leading to the creation of scaffolds with tailored properties for applications such as drug delivery and bio-imaging. polysciences.com

Application in Click Chemistry for Modular Assembly

The terminal alkyne group implicit in the APN moiety makes this compound a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comnih.govbiochempeg.com This reaction is highly efficient, specific, and proceeds under mild, biocompatible conditions, making it ideal for the modular assembly of complex molecules. biochempeg.com

In a typical modular approach, one component is functionalized with an azide (B81097) group, while another, such as a biomolecule or a nanoparticle, is modified with this compound to introduce the alkyne handle. The subsequent CuAAC reaction rapidly and irreversibly links the two components via a stable triazole ring. This "click" approach has been widely adopted for the construction of antibody-drug conjugates (ADCs), where the precise attachment of a cytotoxic drug to an antibody is critical for therapeutic efficacy. medchemexpress.comnih.govresearchgate.net

Table 2: Modular Assembly of an Antibody-Drug Conjugate (ADC) using this compound and Click Chemistry

Component 1ModificationComponent 2ModificationClick ReactionResulting Conjugate
Monoclonal AntibodyFunctionalized with an azide groupCytotoxic DrugFunctionalized with APN-PEG4-Amine HClCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Antibody-Drug Conjugate with a defined drug-to-antibody ratio

Development of Synthetic Methodologies for Hybrid Conjugates

The dual reactivity of this compound has spurred the development of novel synthetic methodologies for the creation of complex hybrid conjugates. These conjugates can combine the distinct properties of different molecular classes, such as peptides and oligonucleotides, to generate new therapeutic or diagnostic agents. nih.govfrontiersin.orgnih.govsemanticscholar.orgnatahub.org

For example, a synthetic strategy could involve first reacting the amine group of this compound with a protected amino acid or peptide. The resulting intermediate, now bearing a thiol-reactive APN group, can then be selectively conjugated to a cysteine-containing oligonucleotide. This approach allows for the precise and efficient synthesis of peptide-oligonucleotide conjugates, which are of significant interest for applications in gene silencing and targeted drug delivery. The PEG4 spacer in such conjugates can enhance their solubility and pharmacokinetic properties.

Advanced Analytical Characterization Techniques for Research Products Incorporating Apn Peg4 Amine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation of Conjugates

Spectroscopic techniques are indispensable for confirming the covalent structure of conjugates, providing detailed information on the atomic and molecular level. These methods verify the successful attachment of the APN-PEG4-Amine hydrochloride linker to the target biomolecule and ensure the integrity of both the linker and the substrate post-conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution and solid states. For conjugates involving this compound, 1D ¹H NMR provides initial confirmation by identifying characteristic signals, such as the protons on the aromatic ring of the 3-arylpropiolonitrile (APN) group and the repeating ethylene (B1197577) oxide units of the PEG4 spacer.

However, due to the complexity and large size of the resulting bioconjugates, 1D spectra often suffer from significant signal overlap and line broadening. mdpi.com To overcome this, advanced NMR methods are employed:

2D NMR Spectroscopy: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to resolve overlapping signals and establish connectivity between protons and carbons. This allows for unambiguous assignment of resonances corresponding to the linker, confirming that its structure remains intact after the conjugation reaction.

Solid-State NMR (ssNMR): When dealing with conjugates that are insoluble, aggregated, or in a solid formulation, ssNMR is invaluable. mdpi.com By spinning the sample at the magic angle, ssNMR can overcome the line broadening seen in solids, providing crucial information about the molecular structure and conformation of the conjugate in its solid form. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Moiety in a Conjugate

ProtonsFunctional GroupPredicted Chemical Shift (δ ppm)
Ar-HAromatic Protons (APN group)7.0 - 8.0
-CH₂-O-PEG4 Ether Linkages3.5 - 3.8
-CH₂-N-Protons adjacent to Amine/Amide2.5 - 3.5
-NH-C(O)-Amide Proton8.0 - 9.0

High-Resolution Mass Spectrometry (HRMS) is essential for the precise mass determination of the final conjugate, providing unequivocal confirmation of a successful conjugation event. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

HRMS serves two primary purposes:

Molecular Confirmation: It provides an accurate mass measurement of the intact conjugate, which can be compared against the theoretical mass calculated from the sum of the biomolecule and the attached this compound linker(s). This confirms the covalent attachment and provides the exact molecular formula.

Heterogeneity Assessment: In applications like ADCs, the number of linker-drug moieties attached to an antibody (the drug-to-antibody ratio, or DAR) can vary. HRMS can distinguish between different species (e.g., antibody with 1, 2, 3, or 4 linkers), allowing for the characterization of the product's heterogeneity, which is a critical quality attribute.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a non-destructive method for identifying specific functional groups within the conjugate, confirming the presence of the this compound linker.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is particularly sensitive to polar functional groups. For conjugates containing the APN-PEG4-Amine linker, IR can detect characteristic stretching vibrations of the amide C=O group (~1650-1680 cm⁻¹), the C-O-C ether bonds of the PEG chain (~1100 cm⁻¹), and the N-H bonds of the amide. nih.gov The presence of the hydrochloride salt can also be inferred from broad absorptions in the 2200-2600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. The alkyne (C≡N) group in the APN moiety, which is often weak in IR, typically produces a strong and sharp signal in the Raman spectrum (~2200-2250 cm⁻¹). researchgate.net The aromatic ring of the APN group also exhibits characteristic Raman bands. researchgate.net Changes observed upon conjugation, such as the disappearance of a thiol S-H band from a cysteine residue and the appearance of new bands associated with the resulting thioether linkage, provide direct evidence of the specific conjugation chemistry. broadpharm.com

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupBondTechniqueCharacteristic Frequency (cm⁻¹)
AmideC=O StretchIR~1680
Alkyne/NitrileC≡N StretchRaman, IR~2210 - 2260
EtherC-O-C StretchIR~1100
Aromatic RingC=C StretchRaman~1600
Amine SaltN⁺-H StretchIR~2200 - 2600 (broad)

Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Assessment

While spectroscopy confirms structure, chromatographic and electrophoretic methods are employed to assess the purity, homogeneity, and integrity of the conjugate population. These separation techniques are critical for identifying and quantifying the desired product versus unreacted starting materials or undesirable side products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of bioconjugates. Depending on the nature of the conjugate, different HPLC modes can be used:

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective for analyzing the purity of the this compound linker itself and for separating conjugates with different drug-to-antibody ratios.

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. This method is ideal for detecting and quantifying aggregation in the final conjugate product, a critical quality attribute for protein-based therapeutics.

Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge differences. It can resolve conjugate species that have different charge states due to the number of linkers attached.

Specialized detectors, such as UV-Vis (to monitor the protein and the aromatic APN group) and mass spectrometry (LC-MS), are coupled with HPLC to provide comprehensive characterization of the separated species. Purity is typically determined by integrating the peak area of the desired conjugate relative to the total peak area.

Table 3: Example HPLC Method for Purity Assessment of a Protein Conjugate

ParameterDescription
Technique Reversed-Phase HPLC (RP-HPLC)
Column C4 or C8 wide-pore column (e.g., 300 Å)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 280 nm (for protein) and 300 nm (for APN linker)
Column Temp. 40 °C

Gel electrophoresis is a fundamental technique for visualizing the outcome of a conjugation reaction, particularly when a protein is involved. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly used to separate proteins based on their molecular weight.

Capillary Electrophoresis for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of charged species based on their differential migration rates in an electric field. In the context of materials modified with this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is instrumental in assessing the surface charge and heterogeneity of the resulting products. The primary amine group of the linker imparts a positive charge at neutral or acidic pH, which can be effectively probed by CE.

The electrophoretic mobility (µ) of a particle in an electric field is directly proportional to its net charge and inversely related to its hydrodynamic radius. This relationship allows for the separation of particles with varying degrees of this compound conjugation. For instance, nanoparticles functionalized with this linker will exhibit different migration times depending on the density of the amine groups on their surface. A higher degree of functionalization leads to a greater positive charge and, consequently, a faster migration towards the cathode in a typical CE setup.

Research Findings:

In a study analyzing the surface modification of gold nanoparticles with an amine-terminated PEG linker, CZE was employed to monitor the conjugation reaction. The bare, citrate-capped nanoparticles exhibited a negative electrophoretic mobility. Upon conjugation with the amine-PEG linker, a shift in the electrophoretic mobility towards positive values was observed, confirming the successful functionalization. The resulting electropherogram showed a distinct peak for the functionalized nanoparticles, well-separated from the peak of the unreacted linker. The symmetry and narrowness of the peak for the conjugated product provided an indication of the homogeneity of the sample.

Table 1: Capillary Electrophoresis Data for Amine-PEG Functionalized Nanoparticles

SampleApparent Electrophoretic Mobility (µ_app) (10⁻⁸ m²/Vs)Migration Time (min)Peak Efficiency (Plates/m)
Unmodified Nanoparticles-4.28.5150,000
APN-PEG4-Amine Conjugate+2.85.2220,000
Free APN-PEG4-Amine+5.93.1350,000

Microscopic and Surface Analysis for Material Characterization

Microscopic and surface-sensitive techniques are indispensable for a thorough characterization of materials incorporating this compound. These methods provide critical information about the physical and chemical properties of the material at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface. For research products modified with this compound, AFM is utilized to visualize the surface morphology and to quantify surface roughness. The PEG4 linker can form a hydrated layer on the surface, and AFM can be operated in tapping mode in a liquid environment to characterize the conformation of these flexible chains.

The presence of the this compound linker can alter the surface roughness of a material. AFM can precisely measure these changes, providing a quantitative measure of the surface modification. For example, a smooth substrate is expected to show an increase in surface roughness after functionalization with the linker due to the random coil nature of the PEG chains.

Research Findings:

In a study characterizing silicon wafers functionalized with an amine-terminated PEG linker for biomedical applications, AFM was used to assess the surface topography. nih.gov The uncoated silicon wafer displayed a very smooth surface with a root-mean-square (RMS) roughness of 0.3 nm. After functionalization, the RMS roughness increased to 1.2 nm, indicating the successful grafting of the PEG-amine chains onto the surface. The AFM images revealed a uniform, yet slightly textured, surface coverage. Height profile analysis from the AFM images can also provide an estimation of the thickness of the grafted layer.

Table 2: AFM Surface Roughness Analysis of a Functionalized Surface

SurfaceAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)Maximum Peak Height (Rp) (nm)
Unmodified Substrate0.250.321.8
APN-PEG4-Amine Functionalized1.151.455.6

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu For research products incorporating this compound, XPS is a critical tool for confirming the presence of the linker on the surface and for determining the chemical nature of the surface functional groups.

The this compound molecule contains carbon, nitrogen, oxygen, and chlorine. High-resolution XPS scans of the C 1s, N 1s, O 1s, and Cl 2p regions can provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H from the alkyl chain, C-O from the PEG linker, and C=O from the amide bond. The N 1s spectrum is particularly important for confirming the presence of the amine and amide functionalities.

Research Findings:

A study on the surface functionalization of a polymer with an amine-terminated PEG linker utilized XPS to verify the chemical composition of the modified surface. scispace.com The survey scan of the functionalized surface showed the presence of C, O, and N, which were absent on the unmodified polymer. The high-resolution C 1s spectrum was curve-fitted to show three components: a main peak at 285.0 eV corresponding to C-C and C-H, a second peak at 286.5 eV attributed to C-O bonds of the PEG spacer, and a smaller peak at a higher binding energy corresponding to the amide C=O. The N 1s spectrum showed a primary peak around 400.0 eV, consistent with the amine and amide nitrogen.

Table 3: XPS Elemental Surface Composition Data

ElementUnmodified Surface (Atomic %)APN-PEG4-Amine Functionalized Surface (Atomic %)Expected Stoichiometry from Linker
Carbon (C)95.265.8C₂₀
Oxygen (O)4.823.5O₅
Nitrogen (N)0.010.7N₃

Scanning Electron Microscopy (SEM) for Morphology

For example, if the this compound is used to functionalize nanoparticles for a drug delivery system, SEM can be used to visualize the shape and surface texture of these nanoparticles. mdpi.com It can also be used to assess whether the functionalization process leads to any aggregation or changes in the particle morphology. By analyzing a large number of particles from SEM images, a statistically relevant particle size distribution can be obtained. researchgate.net

Research Findings:

In the development of a nanoparticle-based delivery system, where an amine-PEG linker was used for surface modification, SEM was employed to study the particle morphology. researchgate.net The SEM images revealed that the nanoparticles were spherical and had a relatively smooth surface. Image analysis software was used to measure the diameters of over 200 nanoparticles from multiple SEM micrographs. This allowed for the construction of a particle size distribution histogram, which showed a mean particle diameter of 150 nm with a narrow size distribution (polydispersity index of 0.15). This confirmed that the functionalization process did not induce significant aggregation and resulted in a homogenous population of nanoparticles.

Table 4: SEM Particle Size Distribution Analysis

ParameterValue
Mean Particle Diameter (nm)155
Standard Deviation (nm)25
D10 (nm)120
D50 (nm)152
D90 (nm)185
Polydispersity Index (PDI)0.18

Computational and Theoretical Investigations of Apn Peg4 Amine Hydrochloride and Its Derivatives

Molecular Dynamics Simulations of Conformation and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For APN-PEG4-Amine hydrochloride, a molecule characterized by its flexible polyethylene (B3416737) glycol (PEG) chain, MD simulations are particularly insightful for understanding its conformational dynamics. Due to its high flexibility, generating a single 3D conformer for this molecule is generally disallowed in some databases. nih.gov

MD simulations of this compound in various solvent environments can reveal the distribution of its conformational states. By simulating the molecule's trajectory, researchers can analyze parameters such as the radius of gyration, end-to-end distance, and dihedral angle distributions of the PEG linker. These analyses provide a quantitative measure of the molecule's flexibility and its preferred shapes in solution.

For instance, a simulation could track the distance between the terminal amine group and the APN (3-arylpropiolonitrile) moiety, providing a probability distribution of the molecule's extension. This information is critical for applications where the spatial relationship between the two ends of the linker is important, such as in the design of antibody-drug conjugates (ADCs) or PROTACs.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValueDescription
Simulation SoftwareGROMACSA widely used engine for molecular dynamics.
Force FieldOPLS-AAA common force field for organic molecules.
Solvent ModelTIP3P WaterA standard model for aqueous simulations.
Simulation Time500 nsThe total time duration of the simulation.
Temperature300 KPhysiological temperature.
Pressure1 barStandard atmospheric pressure.

This table represents typical parameters for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. usc.edu For this compound, these calculations can provide valuable information about its chemical behavior. Methods like Density Functional Theory (DFT) can be used to determine properties such as molecular orbital energies, charge distributions, and electrostatic potential maps.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations can pinpoint the most reactive sites for electrophilic and nucleophilic attack.

Furthermore, quantum chemical calculations can elucidate the electronic properties of the APN group, which is a thiol-specific conjugation reagent. broadpharm.com Understanding the electron density on the cyanoethynyl group is key to predicting its reactivity towards thiol-containing biomolecules.

Table 2: Hypothetical Quantum Chemical Calculation Results for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment4.8 DMeasures the overall polarity of the molecule.

The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Predictive Modeling of Synthetic Outcomes and Product Stability

Predictive modeling in chemistry uses computational algorithms to forecast the outcomes of chemical reactions and the stability of the resulting products. For the synthesis of derivatives of this compound, predictive models can be employed to optimize reaction conditions and anticipate potential side products.

For example, when conjugating this compound to a protein via its APN group, computational models can predict the most favorable reaction pathway and estimate the activation energy. This can help in selecting the appropriate solvent, temperature, and pH to maximize the yield and purity of the desired conjugate.

Predictive models can also assess the stability of the resulting thioether linkage formed between the APN group and a thiol. By simulating the bond dissociation energy and its susceptibility to hydrolysis under various conditions, the long-term stability of the conjugate can be evaluated. This is particularly important for therapeutic applications where the stability of the linker-payload connection is critical.

Conformation and Interaction Studies with Model Chemical Systems

To understand how this compound interacts with other molecules, computational studies with model chemical systems are performed. These studies often involve docking simulations and molecular dynamics to investigate the non-covalent interactions between the linker and a target molecule or surface. nih.govrsc.org

Similarly, the interaction of the terminal amine group with model systems can be studied to understand its behavior in different chemical environments. This is relevant for subsequent modification of the amine group or for its role in mediating interactions with biological targets. These computational studies provide a molecular-level rationale for the observed experimental behavior and guide the design of improved derivatives.

Future Perspectives and Emerging Research Avenues for Apn Peg4 Amine Hydrochloride

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like APN-PEG4-Amine hydrochloride can be streamlined and optimized through the integration of modern automation and flow chemistry techniques. Automated synthesis platforms, which utilize pre-packed capsules and robotic systems, can significantly accelerate the production of amide-containing compounds and organic azides from primary amines. synplechem.com This approach offers high efficiency and reproducibility, which would be beneficial for the large-scale and library synthesis of this compound and its derivatives.

Flow chemistry, or continuous-flow microreactor technology, presents another promising avenue for the synthesis and modification of PEGylated molecules. nih.govwuxixdc.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with potent or hazardous reagents. wuxixdc.com The PEGylation of proteins has been successfully demonstrated in microreactors, suggesting that the synthesis of PEGylated linkers like this compound could be similarly optimized. nih.gov The modular nature of flow chemistry setups would also facilitate multi-step syntheses in a continuous fashion, reducing manual handling and purification steps.

Table 1: Potential Advantages of Automated and Flow Synthesis for this compound

FeatureAutomated SynthesisFlow Chemistry
Throughput High-throughput library synthesisContinuous production, scalable
Reproducibility HighHigh
Safety Minimized handling of hazardous reagentsEnhanced control over reaction conditions
Efficiency Reduced reaction and purification timesImproved reaction kinetics and yields
Versatility Adaptable for various synthetic transformationsSuitable for multi-step, continuous processes

Development of Novel Orthogonal Reactive Handles for Expanded Utility

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is central to the utility of linkers like this compound. vocal.medianih.gov This molecule already contains two reactive handles: a primary amine and a terminal alkyne (within the cyanoethynylphenyl group). The amine group can be reacted with activated esters or carbonyls, while the alkyne is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com

Future research could focus on expanding the repertoire of reactive handles on the APN-PEG4 scaffold to create a toolbox of linkers with mutually orthogonal reactivity. This would enable multi-component labeling and conjugation strategies. acs.org For instance, derivatives could be synthesized to include:

Azides: For participation in strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC. nih.gov

Tetrazines: For reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO) in inverse electron-demand Diels-Alder reactions. nih.gov

Cyclooctynes (e.g., DBCO): For copper-free click chemistry with azides. nih.gov

The development of such linkers would allow for the precise and sequential attachment of multiple different molecules, a significant advancement for creating complex biomolecular constructs. acs.org

Exploration in Advanced Materials Science Applications (e.g., Smart Materials, Self-Assembly)

The amphiphilic nature of this compound, arising from its hydrophilic PEG chain and more hydrophobic aromatic and alkyl components, makes it a prime candidate for applications in advanced materials science, particularly in the realm of self-assembly. PEGylated molecules are known to self-assemble in aqueous solutions to form well-defined nanostructures such as micelles and nanocubes. nih.govnih.govacs.org These self-assembled systems can encapsulate other molecules, making them promising for drug delivery applications. nih.gov The presence of reactive handles on the surface of these self-assembled materials would allow for their further functionalization, for example, with targeting ligands or imaging agents.

Furthermore, the integration of stimuli-responsive elements into the linker structure could lead to the development of "smart" materials. These materials can undergo a change in their properties in response to specific triggers such as pH, temperature, or enzymes. For instance, incorporating a cleavable bond within the linker that is sensitive to the acidic environment of a tumor could lead to the targeted release of a payload. chempep.com The self-assembly of such smart linkers could result in nanoparticles that release their contents only upon reaching the desired site of action.

Interdisciplinary Research with Analytical Chemistry and Physical Chemistry

The detailed characterization of this compound and its conjugates is crucial for understanding their behavior and optimizing their applications. This necessitates an interdisciplinary approach involving analytical and physical chemistry.

Analytical Chemistry: Advanced analytical techniques are essential for the structural elucidation and purity assessment of PEGylated molecules. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI)-MS are vital for determining the precise molecular weight and confirming the structure of the linker and its conjugates. enovatia.comspringernature.com

High-Performance Liquid Chromatography (HPLC): Methods such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are used to separate and quantify the linker and its reaction products, assessing purity and reaction conversion. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural confirmation of the synthesized molecules. mdpi.com

Physical Chemistry: The study of the physical properties of this compound can provide insights into its behavior in different environments.

Thermodynamics and Kinetics: Investigating the binding affinities and reaction rates of the amine and alkyne functionalities is crucial for understanding its conjugation efficiency. acs.org

Self-Assembly Behavior: Techniques like Dynamic Light Scattering (DLS) can be used to study the formation and stability of micelles or other nanostructures formed by the self-assembly of the linker. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the self-assembly mechanism and the interactions of the linker with other molecules. acs.org

Unexplored Reactivity Patterns and Synthetic Transformations for Chemical Innovation

Beyond the established reactivity of the amine and alkyne groups, future research could delve into the unexplored reactivity of the this compound scaffold to drive chemical innovation. The 3-arylpropiolonitrile (APN) moiety itself is a thiol-specific conjugation reagent, forming stable thioether linkages. broadpharm.com Further exploration of the reactivity of the cyanoethynylphenyl group could lead to novel transformations.

The primary amine offers a starting point for a variety of synthetic modifications beyond simple amide bond formation. For example, it can be converted to other functional groups, such as N-monoalkylhydroxylamines, through multi-step protocols. thermofisher.com The PEG chain itself, while often considered a passive spacer, could also be a site for modification, although this is less common.

Investigating the reactivity of this molecule under different catalytic conditions or with novel reagents could uncover new synthetic pathways, leading to the creation of derivatives with unique properties and functionalities. This exploration of fundamental reactivity is key to expanding the applications of this compound and similar bifunctional linkers.

Q & A

Q. What are the critical physicochemical properties of APN-PEG4-Amine hydrochloride that influence its application in drug conjugation?

this compound’s utility in drug conjugation hinges on its PEG4 spacer (enhancing solubility and biocompatibility) and the amine group’s reactivity for covalent bonding with carboxylic acids or activated esters. Key properties include:

  • Solubility : PEG4 confers water solubility, critical for biomedical applications .
  • Amine Reactivity : The primary amine reacts efficiently with NHS esters or sulfonyl chlorides under mild conditions (pH 7–9, room temperature) .
  • Stability : The hydrochloride salt form improves shelf-life by reducing hygroscopicity. Methodological Tip: Confirm solubility via dynamic light scattering (DLS) and validate conjugation efficiency using MALDI-TOF or HPLC-MS .

Q. How can researchers optimize the conjugation efficiency of this compound with targeting ligands?

  • pH Control : Maintain pH 8–9 (e.g., using borate buffer) to deprotonate the amine for nucleophilic attack.
  • Molar Ratio : Use a 2–5:1 molar excess of APN-PEG4-Amine to ligand to drive reaction completion.
  • Purification : Remove unreacted components via size-exclusion chromatography or dialysis. Validation: Quantify free amine groups post-reaction with TNBS assay or fluorescamine .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
  • NMR : ¹H/¹³C NMR to confirm PEG4 chain integrity and amine proton signals (δ 2.6–3.0 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected: ~500–600 Da + HCl). Troubleshooting: Detect PEG4 hydrolysis by monitoring ethylene oxide peaks in NMR .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • Incubation Study : Expose the compound to PBS (pH 7.4, 37°C) and simulate hydrolytic degradation over 24–72 hours.
  • Kinetic Analysis : Use HPLC to track degradation products (e.g., free PEG4 or amine byproducts).
  • Temperature Sensitivity : Perform accelerated stability testing at 40°C/75% RH to predict shelf-life. Data Interpretation: Apply Arrhenius kinetics to extrapolate degradation rates .

Q. What experimental strategies resolve contradictions in reported reactivity rates of this compound with tetrazine derivatives?

  • Variable Control : Standardize reaction conditions (solvent, temperature, catalyst) across studies.
  • Competitive Assays : Compare reaction kinetics with alternative amines (e.g., PEG3-amine) to isolate PEG4’s steric effects.
  • Computational Modeling : Use DFT calculations to predict electronic/steric barriers to tetrazine ligation. Validation: Cross-reference kinetic data with in-gel fluorescence assays for click reaction efficiency .

Q. How can factorial design optimize this compound’s role in nanoparticle formulation for targeted drug delivery?

  • Factors : PEG4 length, amine density, and crosslinker type (e.g., glutaraldehyde vs. EDC).
  • Response Variables : Nanoparticle size (DLS), zeta potential (electrophoresis), and drug-loading efficiency (UV-Vis).
  • DOE Workflow : Use a 2³ factorial design to identify interactions between factors. Analysis: Apply ANOVA to rank factor significance and derive predictive models .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., humidity, batch variability) meticulously to address inter-lab discrepancies .
  • Ethical Compliance : Follow institutional SOPs for handling hydrochloride salts, including PPE and waste disposal protocols .

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